molecular formula C12H14ClNO3 B1325529 6-Chloro-1-(3-nitrophenyl)-1-oxohexane CAS No. 898768-47-3

6-Chloro-1-(3-nitrophenyl)-1-oxohexane

Cat. No.: B1325529
CAS No.: 898768-47-3
M. Wt: 255.7 g/mol
InChI Key: CXAMEISQAGLSPU-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-nitrophenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and a ketone functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-nitrophenyl)-1-oxohexane typically involves the reaction of 3-nitrobenzoyl chloride with 6-chlorohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Nitrobenzoyl chloride+6-ChlorohexanoneBase, RefluxThis compound\text{3-Nitrobenzoyl chloride} + \text{6-Chlorohexanone} \xrightarrow{\text{Base, Reflux}} \text{this compound} 3-Nitrobenzoyl chloride+6-ChlorohexanoneBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-nitrophenyl)-1-oxohexane undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction of Nitro Group: 6-Chloro-1-(3-aminophenyl)-1-oxohexane.

    Reduction of Ketone Group: 6-Chloro-1-(3-nitrophenyl)-1-hexanol.

    Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-(3-nitrophenyl)-1-oxohexane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-nitrophenyl)-1-oxohexane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-(4-nitrophenyl)-1-oxohexane: Similar structure but with the nitro group in the para position.

    6-Chloro-1-(2-nitrophenyl)-1-oxohexane: Similar structure but with the nitro group in the ortho position.

    6-Bromo-1-(3-nitrophenyl)-1-oxohexane: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

6-Chloro-1-(3-nitrophenyl)-1-oxohexane is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and interaction with other molecules. The presence of the ketone group also adds to its versatility in various chemical reactions.

Properties

IUPAC Name

6-chloro-1-(3-nitrophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-8-3-1-2-7-12(15)10-5-4-6-11(9-10)14(16)17/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAMEISQAGLSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642269
Record name 6-Chloro-1-(3-nitrophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-47-3
Record name 6-Chloro-1-(3-nitrophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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